molecular formula C15H18ClNO B12484116 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine

Cat. No.: B12484116
M. Wt: 263.76 g/mol
InChI Key: QAMLVZXTWRAGRX-UHFFFAOYSA-N
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Description

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine is a compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 2-chlorophenyl group and a 2-methylpropan-1-amine group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another approach involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The resulting brominated intermediate can then be converted into the desired compound through further reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furans with different functional groups.

Scientific Research Applications

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine is unique due to its specific combination of a furan ring, a 2-chlorophenyl group, and a 2-methylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C15H18ClNO/c1-11(2)9-17-10-12-7-8-15(18-12)13-5-3-4-6-14(13)16/h3-8,11,17H,9-10H2,1-2H3

InChI Key

QAMLVZXTWRAGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=C(O1)C2=CC=CC=C2Cl

Origin of Product

United States

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